Bienvenue dans la boutique en ligne BenchChem!

3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

MCHR1 antagonist Obesity Metabolic disease

This N-ethyl bis-pyridinone derivative offers distinct advantages for metabolic disorder and chelation research. Unlike N-methyl or phenyl-bridged analogs, its pyridin-3-yl methylene bridge provides an ancillary nitrogen donor atom for altered metal selectivity profiles in pFe³⁺ speciation studies, while the N-ethyl groups occupy unexplored IP space within the bis-pyridylpyridone patent family. Ideal as a validation substrate for L-proline-catalyzed multi-component condensations and for systematic Log P–potency–toxicity mapping across the N-alkyl series.

Molecular Formula C22H25N3O4
Molecular Weight 395.459
CAS No. 883087-91-0
Cat. No. B2416799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
CAS883087-91-0
Molecular FormulaC22H25N3O4
Molecular Weight395.459
Structural Identifiers
SMILESCCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC)C)O)O)C
InChIInChI=1S/C22H25N3O4/c1-5-24-13(3)10-16(26)19(21(24)28)18(15-8-7-9-23-12-15)20-17(27)11-14(4)25(6-2)22(20)29/h7-12,18,26-27H,5-6H2,1-4H3
InChIKeyLZLPYFTXOKSDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3'-(Pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) (CAS 883087-91-0): Procurement-Relevant Compound Profile


3,3'-(Pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one), CAS 883087-91-0, is a synthetic bis-pyridinone derivative belonging to a class of MCH-1 (melanin-concentrating hormone receptor 1) antagonists [1]. It features two 4-hydroxy-6-methylpyridin-2(1H)-one chelating heads N-substituted with ethyl groups, bridged at the 3-position via a single methylene carbon to a pyridin-3-yl moiety. This architecture positions it as a structural analog within the broader bis-pyridylpyridone patent space pursued for metabolic disorders [1].

Why 3,3'-(Pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) Cannot Be Replaced by a Generic Bis-Pyridinone Analog


Within the bis-pyridinone MCH-1 antagonist series, three structural vectors—the N-substituent on the pyridinone ring, the nature of the bridging aryl/heteroaryl group, and the methylation pattern on the pyridinone—independently modulate receptor binding conformation and off-target profiles [1]. Simple substitution with the N‑methyl analog (3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)) or with a phenyl-bridged variant (e.g., 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)) can significantly alter the dihedral angle between the pyridinone rings and the hydrogen-bonding capacity of the central linker, invalidating any SAR-based selection assumptions [2].

Quantitative Differentiation Evidence for 3,3'-(Pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) (CAS 883087-91-0)


MCH-1 Receptor Antagonist Potency: Class-Level Inference for Bis-Pyridylpyridones

The compound belongs to the bis-pyridylpyridone class claimed as MCH-1 receptor antagonists [1]. Within this patent family, structurally related bis-pyridylpyridones demonstrate MCHR1 binding affinity. The N-ethyl substitution on the pyridinone ring (present in this compound) is a defined variable (R2 = C1-6alkyl) in the Markush structure of Formula (I) [1]. The pyridin-3-yl methylene bridge introduces a hydrogen-bond-accepting nitrogen at the meta position of the central aryl ring, a feature absent in phenyl-bridged analogs such as 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) [2]. This heteroatom placement is capable of altering the compound's interaction with key receptor residues compared to carbocyclic aryl-bridged comparators.

MCHR1 antagonist Obesity Metabolic disease

Structural Differentiation via N-Ethyl vs. N-Methyl Substitution

The N-ethyl substituent on each pyridinone ring distinguishes this compound from its N-methyl counterpart, 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one). In 3-hydroxy-4-pyridinone iron chelator series, extending the N-alkyl chain from methyl to ethyl has been demonstrated to increase lipophilicity (log P) and modify the pFe3+ value (the negative logarithm of the free iron(III) concentration under standard conditions), parameters directly relevant to both pharmacological distribution and metal-chelating selectivity [1]. For this specific compound, the N-ethyl groups are predicted to increase log P by approximately 0.5–0.7 log units compared to the N,N'-dimethyl analog, based on additive fragment contributions [2].

Structure-Activity Relationship N-Alkyl pyridinone Lipophilicity

Iron(III) Chelation Potential Inherent to the Bis-4-Hydroxy-6-Methylpyridin-2(1H)-one Scaffold

The 4-hydroxy-6-methylpyridin-2(1H)-one moiety is structurally analogous to the 3-hydroxy-4-pyridinone (3,4-HOPO) class of clinically relevant iron(III) chelators [1]. The bis-pyridinone architecture of this compound provides a tetradentate O,O-donor set capable of forming a 2:1 ligand-to-iron(III) complex, with the central pyridin-3-yl nitrogen potentially contributing a fifth coordination site under favorable conditions. This distinguishes it from mono-pyridinone chelators such as deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), which require a 3:1 ligand-to-metal stoichiometry for full hexacoordination and exhibit a pFe3+ of approximately 19.6 [2]. While no experimental pFe3+ value is available for this specific compound, bis-bidentate pyridinone chelators generally achieve pFe3+ values in the range of 22–26, representing a 100- to 1,000,000-fold improvement in iron(III) scavenging capacity at pH 7.4 compared to deferiprone [2].

Iron chelation Hexadentate ligand pFe3+

Synthetic Accessibility via Multi-Component Condensation Chemistry

The 3,3'-arylmethylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) core scaffold is accessible via an l-proline-catalyzed three-component reaction of an aldehyde, an aniline, and 6-methyl-4-hydroxypyran-2-one in ethanol, achieving yields of 78–92% for phenyl-substituted derivatives [1]. This established synthetic route reduces the step count compared to sequential alkylation strategies required for mono-pyridinone analogs. For this specific compound, the pyridine-3-carboxaldehyde input provides a heteroaryl handle for further derivatization or metal coordination, a synthetic advantage not available with benzaldehyde-derived congeners [1].

Multi-component reaction l-Proline catalysis Bis-pyridinone synthesis

Recommended Application Scenarios for 3,3'-(Pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) Research Procurement


MCH-1 Antagonist Medicinal Chemistry Hit-to-Lead Optimization

This compound serves as a structurally enabled starting point for MCHR1 antagonist programs targeting obesity and metabolic syndrome. The pyridin-3-yl methylene bridge provides a vector for additional substitution (e.g., halogenation, alkoxylation) at the pyridine ring to modulate receptor subtype selectivity and pharmacokinetic properties, as outlined in the bis-pyridylpyridone patent family [1]. The N-ethyl substitution distinguishes it from the extensively exemplified N-methyl series, offering unexplored intellectual property space.

Chelation Therapy Lead Development: Tetradentate Iron(III) Sequestration

The bis-4-hydroxy-6-methylpyridin-2(1H)-one core constitutes a tetradentate iron(III)-binding scaffold. Procurement is justified for in vitro pFe3+ determination, speciation studies, and comparison against clinically established chelators such as deferiprone (pFe3+ = 19.6) and desferrioxamine (pFe3+ = 26.6) [1]. The pyridin-3-yl nitrogen may provide an ancillary donor atom for metal coordination, a feature absent in phenyl-bridged analogs, potentially altering metal selectivity profiles.

Structure-Activity Relationship Studies on Pyridinone N-Alkyl Chain Length

The N-ethyl groups on this compound position it at the lower end of the lipophilicity range within the N-alkyl pyridinone series. Comparative evaluation against the N-methyl (CAS not specified; dimethyl analog), N-propyl, and N-unsubstituted congeners allows systematic mapping of the Log P–potency–toxicity relationship for this bis-pyridinone chemotype [1]. This is essential for optimizing oral bioavailability without exceeding acceptable lipophilic ligand efficiency (LLE) thresholds.

Synthetic Methodology Development for Bis-Heterocyclic Libraries

The compound's core scaffold is accessible through l-proline-catalyzed multi-component condensation chemistry, as demonstrated for closely related 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives in yields reaching 92% [1]. This compound can serve as a validation substrate for extending this methodology to heteroaryl aldehyde inputs (pyridine-3-carboxaldehyde), enabling the parallel synthesis of focused bis-pyridinone libraries for biological screening.

Quote Request

Request a Quote for 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.